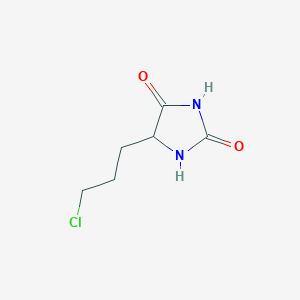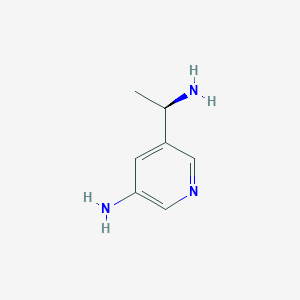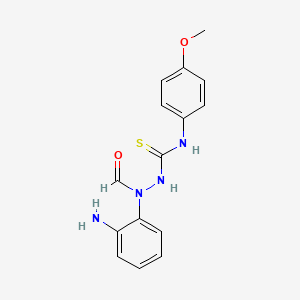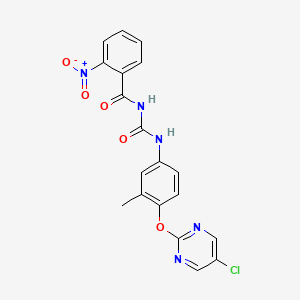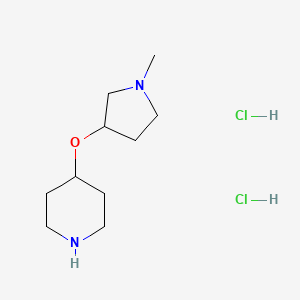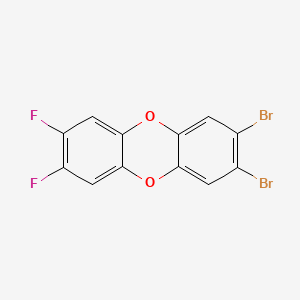
2,3-Dibromo-7,8-difluorodibenzo-P-dioxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-7,8-difluorodibenzo-P-dioxin is a halogenated derivative of dibenzo-P-dioxin This compound is characterized by the presence of two bromine atoms and two fluorine atoms attached to the dibenzo-P-dioxin structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-7,8-difluorodibenzo-P-dioxin typically involves the halogenation of dibenzo-P-dioxin. The process can be carried out using bromine and fluorine sources under controlled conditions. The reaction is usually conducted in an inert solvent, such as dichloromethane, at low temperatures to prevent unwanted side reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-7,8-difluorodibenzo-P-dioxin undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, resulting in the formation of less halogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are conducted under acidic or basic conditions, depending on the desired product.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are usually performed in anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized dibenzo-P-dioxin derivatives, while oxidation and reduction reactions can lead to different oxidation states or less halogenated compounds.
Applications De Recherche Scientifique
2,3-Dibromo-7,8-difluorodibenzo-P-dioxin has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other halogenated compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a tool for studying disease mechanisms.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-7,8-difluorodibenzo-P-dioxin involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity or function. The pathways involved in these interactions depend on the specific biological system being studied and the nature of the compound’s effects.
Comparaison Avec Des Composés Similaires
2,3-Dibromo-7,8-difluorodibenzo-P-dioxin can be compared with other halogenated dibenzo-P-dioxins, such as:
2,3,7,8-Tetrachlorodibenzo-P-dioxin: Known for its high toxicity and environmental persistence.
2,3-Dibromo-7,8-dichlorodibenzo-P-dioxin: Similar structure but with different halogen atoms, leading to variations in chemical properties and reactivity.
2,3-Difluoro-7,8-dichlorodibenzo-P-dioxin: Another halogenated derivative with distinct chemical and biological properties.
Propriétés
Numéro CAS |
50585-43-8 |
|---|---|
Formule moléculaire |
C12H4Br2F2O2 |
Poids moléculaire |
377.96 g/mol |
Nom IUPAC |
2,3-dibromo-7,8-difluorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Br2F2O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H |
Clé InChI |
OYZFZUIMCOBMIR-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1F)F)OC3=CC(=C(C=C3O2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


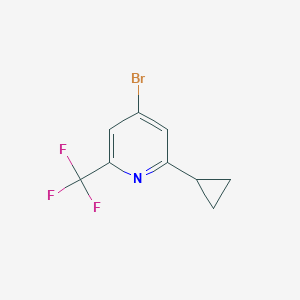

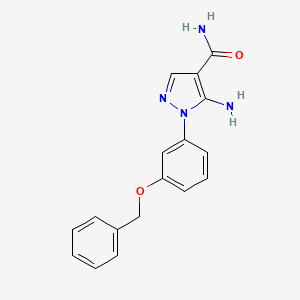

![3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)

![Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12834064.png)
